molecular formula C11H18O2 B15183995 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate CAS No. 72214-32-5

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate

Cat. No.: B15183995
CAS No.: 72214-32-5
M. Wt: 182.26 g/mol
InChI Key: RKHJPQZCUGVDID-UHFFFAOYSA-N
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Description

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate is an aliphatic ester characterized by a seven-carbon chain (heptadienyl backbone) with conjugated double bonds at the 2,5-positions, methyl substituents at the 2,6-positions, and an acetylated hydroxyl group at the 4-position. This compound is structurally related to terpenoid derivatives, which often exhibit applications in fragrances, solvents, and specialty chemicals.

Properties

CAS No.

72214-32-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2,6-dimethylhepta-2,5-dien-4-yl acetate

InChI

InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h6-7,11H,1-5H3

InChI Key

RKHJPQZCUGVDID-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C=C(C)C)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate typically involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base. This reaction yields 2,6-dimethyl-1,5-heptadien-3-ol, which is then acetylated to produce the desired acetate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The industrial methods are designed to be economical and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active heptadienol, which then interacts with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 2,6-Octadien-4-ol, 2,6-dimethyl-, Acetate

Key Differences :

  • Carbon Chain Length : The octadienyl backbone (eight carbons) vs. heptadienyl (seven carbons) results in a higher molecular weight and boiling point for the octadien derivative.

The longer carbon chain in the octadien analog may enhance its persistence in scent profiles .

Aromatic Analog: 2,6-Xylyl Acetate

Structural Contrast :

  • Backbone : 2,6-Xylyl acetate features an aromatic benzene ring with methyl groups at the 2,6-positions and an acetate substituent, contrasting sharply with the aliphatic heptadien chain of the target compound.

Functional Group Analog: 2-Ethylhexyl Esters

Regulatory Considerations :

  • Branched esters, such as those listed in ECHA’s SVHC (Substances of Very High Concern) database, often face stricter regulations due to persistence or toxicity. The target compound’s linear structure may reduce regulatory scrutiny compared to branched analogs .

Biological Activity

Overview

2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate (CAS No. 72214-32-5) is an organic compound with significant biological activity. This compound is characterized by its molecular formula C11H18O2C_{11}H_{18}O_2 and a molecular weight of 182.26 g/mol. It is a derivative of heptadienol, notable for its unique structural features that include two methyl groups and an acetate functional group. This article explores its biological activity, mechanisms of action, and applications in various fields.

The synthesis of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate typically involves the rearrangement of precursor compounds followed by acetylation. The chemical reactions it undergoes include oxidation, reduction, and substitution reactions, which can yield various derivatives such as alcohols and ketones.

PropertyValue
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name 2,6-dimethylhepta-2,5-dien-4-yl acetate
CAS Number 72214-32-5
InChI Key RKHJPQZCUGVDID-UHFFFAOYSA-N

Biological Activity

Research indicates that 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate exhibits various biological activities that make it a subject of interest in both chemistry and biology:

  • Pheromone Activity : This compound has been identified as a key component in the pheromone signaling of the Comstock mealybug (Pseudococcus comstocki), which is significant for pest control strategies in agriculture . Field tests demonstrated its effectiveness in attracting these pests.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains. The acetate group may enhance its interaction with microbial membranes, leading to disruption and cell death.
  • Insecticidal Effects : The compound has shown promise as an insecticide due to its ability to interfere with the normal behavior of target insect species. Its mechanism likely involves disruption of pheromone communication pathways .

The mechanism by which 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The active heptadienol form can interact with specific enzymes or receptors within target organisms. This interaction may lead to altered metabolic processes.
  • Hydrolysis of Acetate Group : Upon hydrolysis, the release of the active heptadienol can occur, allowing it to engage with biological targets more effectively.

Case Study: Pheromone Efficacy

In a study conducted by Abegaz et al., the effectiveness of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate as a pheromone was assessed through field trials. The results indicated a significant increase in trapping efficiency for Pseudococcus comstocki, highlighting its potential application in integrated pest management (IPM) strategies .

Case Study: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound demonstrated its efficacy against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to quantify inhibition zones, revealing promising results that warrant further exploration into its use as a natural preservative or therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate, and how can yield be maximized?

  • Methodology : Begin with esterification of the parent alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid). Reflux conditions (4–6 hours) and solvent selection (e.g., methanol, ethanol) are critical for yield optimization. Monitor reaction progress via TLC or GC-MS. Post-reaction, isolate the product via ice-water quenching, filtration, and recrystallization from ethanol .
  • Key Variables : Adjust molar ratios of reactants, catalyst concentration, and reflux duration. Use factorial design experiments to identify optimal conditions .

Q. How should researchers safely handle this compound given potential hazards?

  • Safety Protocol : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizers (e.g., peroxides) and heat sources. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for analogous esters, and implement spill containment measures (e.g., inert absorbents) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm ester group formation (δ ~2.0–2.5 ppm for acetate protons).
  • IR : Look for C=O stretching (~1740 cm1^{-1}) and C-O ester vibrations (~1240 cm1^{-1}).
  • MS : Use EI-MS to verify molecular ion peaks and fragmentation patterns.
    • Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

  • Troubleshooting Strategy :

  • Step 1 : Confirm purity via HPLC or repeated recrystallization.
  • Step 2 : Replicate experiments under inert atmospheres (e.g., N2_2) to rule out oxidation artifacts.
  • Step 3 : Compare experimental IR/Raman spectra with Density Functional Theory (DFT)-predicted vibrational modes.
  • Step 4 : Consult systematic reviews or meta-analyses to identify common discrepancies in analogous esters .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Computational Approach :

  • Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and transition states.
  • Apply solvent models (e.g., PCM for ethanol) to simulate reaction environments.
  • Validate with experimental kinetic data (e.g., rate constants under varying temperatures) .

Q. How can researchers design experiments to investigate stereochemical outcomes in derivatives of this compound?

  • Experimental Design :

  • Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers.
  • Circular Dichroism (CD) : Correlate CD spectra with absolute configurations.
  • Dynamic Kinetic Resolution : Explore asymmetric catalysis (e.g., organocatalysts) to control stereoselectivity during derivatization .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Resolution Framework :

  • Controlled Degradation Studies : Expose the compound to incremental HCl concentrations (0.1–1 M) and monitor decomposition via UV-Vis kinetics.
  • Structural Elucidation : Identify degradation products via LC-MS/MS and compare with literature on analogous esters.
  • Meta-Analysis : Systematically review stability data from peer-reviewed journals (exclude patents or non-peer-reviewed sources) .

Methodological Resources

  • Synthesis Optimization : Follow esterification protocols in with modifications for diene systems.
  • Safety Compliance : Adopt GHS guidelines from for lab handling.
  • Computational Validation : Use DFT methods as outlined in .

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